molecular formula C12H10Br2O2 B2410893 2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2386922-88-7

2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2410893
CAS No.: 2386922-88-7
M. Wt: 346.018
InChI Key: OEJQENGJRKPRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C₁₂H₁₀Br₂O₂. It is a member of the bicyclo[1.1.1]pentane family, characterized by its unique three-dimensional structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the bromination of 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 2,2-positions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as dichloromethane (CH₂Cl₂). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The compound can be reduced to form 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used to replace bromine atoms with iodine.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is commonly used for reduction.

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium can be used for oxidation.

Major Products Formed

    Substitution: 2,2-Diiodo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid.

    Reduction: 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid.

    Oxidation: Corresponding carboxylate derivatives.

Scientific Research Applications

2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the bromine atoms, making it less reactive in certain substitution reactions.

    2,2-Diiodo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with iodine atoms instead of bromine, leading to different reactivity and applications.

Uniqueness

2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2O2/c13-12(14)10(8-4-2-1-3-5-8)6-11(12,7-10)9(15)16/h1-5H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJQENGJRKPRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2(Br)Br)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.